2-Isocyanatoethyl acetate
Overview
Description
2-Isocyanatoethyl acetate is an organic compound with the molecular formula C5H7NO3. It is characterized by the presence of both an isocyanate group and an acetate ester group. This compound is commonly used in various chemical synthesis processes due to its reactivity and versatility.
Mechanism of Action
Target of Action
Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
2-Isocyanatoethyl acetate can participate in “click” reactions, specifically thiol-isocyanate reactions, to rapidly develop functional polymeric surfaces . These reactions involve the base-catalyzed reaction of thiols with isocyanates, yielding thiourethanes . This reaction has been recognized for its potential as a click reaction .
Biochemical Pathways
The reaction of isocyanates with compounds containing active hydrogen atoms, such as alcohols, results in the formation of urethane linkages, a key component in polyurethane structures .
Pharmacokinetics
It’s important to note that the compound’s physical properties, such as its liquid form and low boiling point , may influence its absorption and distribution.
Result of Action
The compound’s ability to participate in “click” reactions and form thiourethanes suggests it could be used to modify surfaces at a molecular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and the presence of other reactive compounds. For instance, the base-catalyzed thiol-isocyanate reaction requires a basic environment . Furthermore, the presence of compounds with active hydrogen atoms can influence the compound’s reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanatoethyl acetate can be synthesized through the reaction of 2-hydroxyethyl acetate with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction is as follows:
CH3COOCH2CH2OH + COCl2 → CH3COOCH2CH2NCO + 2HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to manage the exothermic nature of the reaction. The process is optimized to maximize yield and minimize the formation of by-products. Safety measures are crucial due to the hazardous nature of phosgene.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, urethanes, and thiocarbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of carbamic acids and urethanes.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form urethanes, typically requiring a catalyst such as dibutyltin dilaurate.
Thiols: React with the isocyanate group to form thiocarbamates, often under basic conditions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
2-Isocyanatoethyl acetate is utilized in various scientific research applications due to its reactivity and functional groups:
Chemistry: Used as a building block in the synthesis of polymers, particularly polyurethanes, which are widely used in coatings, adhesives, and foams.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea and urethane linkages.
Medicine: Investigated for its potential in drug delivery systems and the development of biocompatible materials.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced durability and resistance to environmental factors.
Comparison with Similar Compounds
Isocyanatoethyl methacrylate: Contains both an isocyanate group and a methacrylate group, used in polymer synthesis.
Ethyl isocyanatoacetate: Similar structure but with an ethyl ester group instead of an acetate group.
Methyl isocyanatoacetate: Similar structure but with a methyl ester group.
Uniqueness: 2-Isocyanatoethyl acetate is unique due to the presence of both an isocyanate group and an acetate ester group, which provides distinct reactivity and versatility in chemical synthesis. Its ability to form stable linkages with a variety of nucleophiles makes it valuable in the production of polymers and specialty chemicals.
Properties
IUPAC Name |
2-isocyanatoethyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-5(8)9-3-2-6-4-7/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSDMDPSGIXPSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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